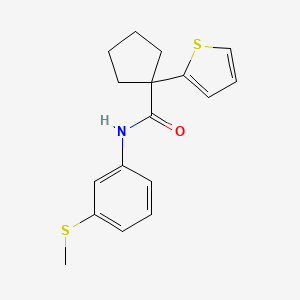

N-(3-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(3-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic carboxamide derivative featuring a cyclopentane core fused to a thiophene ring and an aryl group substituted with a methylthio (-SMe) moiety. While direct bioactivity data for this compound is unavailable, structural analogs provide insights into its possible properties (discussed below) .

Properties

IUPAC Name |

N-(3-methylsulfanylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS2/c1-20-14-7-4-6-13(12-14)18-16(19)17(9-2-3-10-17)15-8-5-11-21-15/h4-8,11-12H,2-3,9-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMSITCDKDJDHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H15NOS2

- Molecular Weight : 273.4 g/mol

The compound features a cyclopentanecarboxamide core with methylthio and thiophene substituents, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi, suggesting that this class of compounds may be useful in treating infections.

Anticancer Properties

Research has demonstrated that certain derivatives of cyclopentanecarboxamide possess anticancer properties. For example, a study highlighted the ability of related compounds to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound could potentially exhibit similar effects.

Neuropharmacological Effects

Preliminary investigations into the neuropharmacological effects of related compounds have revealed anxiolytic and antidepressant activities. A study on a structurally analogous compound reported significant improvements in anxiety-like behaviors in rodent models, indicating that this compound may also have potential in treating mood disorders.

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, contributing to its antimicrobial and anticancer effects.

- Receptor Modulation : It could act as a modulator for neurotransmitter receptors, influencing mood and anxiety levels.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of thiophene-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the phenyl ring significantly enhanced activity, suggesting that this compound may also show promise against these pathogens.

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | S. aureus |

| Compound B | 16 | E. coli |

| N-(3-methylthio) | TBD | TBD |

Case Study 2: Neuropharmacological Effects

In an animal model study assessing anxiolytic effects, a related compound demonstrated significant reductions in anxiety-like behavior as measured by the elevated plus maze test. The optimal dose was found to be 20 mg/kg.

| Test | Control Group (Time Spent in Open Arms) | Treatment Group (Time Spent in Open Arms) |

|---|---|---|

| EPM | 30 seconds | 60 seconds |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The cyclopentane carboxamide scaffold distinguishes the target compound from analogs with smaller (e.g., cyclopropane) or larger (e.g., tetrahydrofuran) ring systems. Key comparisons include:

Table 1: Core Structure and Substituent Analysis

Key Observations :

Bioactivity Hypotheses

- Antiviral Potential: Cyclopentanecarboxamide derivatives (e.g., Compound 32) exhibit SARS-CoV-2 PLpro inhibition, suggesting the target compound could share protease-targeting activity if the methylthio group engages in hydrophobic binding pockets .

- Agrochemical Applications : Structural similarity to cyprofuram (a pesticide) implies possible fungicidal or herbicidal activity, though the methylthio group’s electron-rich nature may alter target specificity compared to chloro or nitro substituents .

Physicochemical Properties

Table 2: Predicted Physicochemical Comparisons

The methylthio group’s moderate hydrogen-bond acceptor capacity and high lipophilicity may enhance bioavailability compared to nitro-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.